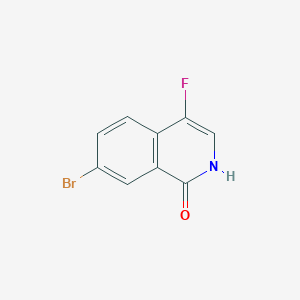
(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione, commonly referred to as 3M2MP, is a naturally occurring compound found in plants, fungi, and bacteria. It is an important building block for the synthesis of many pharmaceuticals and agrochemicals. It has been extensively studied for its potential applications in medicinal chemistry and biochemistry, and is of particular interest due to its unique properties.
Wissenschaftliche Forschungsanwendungen
3M2MP has been studied extensively in the fields of medicinal chemistry and biochemistry. It has been found to have several potential applications, such as the synthesis of pharmaceuticals and agrochemicals, and the development of novel therapeutic agents. Additionally, 3M2MP has been used in the synthesis of compounds with anti-tumor, anti-inflammatory, and antifungal activities. It has also been used to study the role of enzymes in metabolic pathways, and to investigate the mechanism of action of drugs.
Wirkmechanismus
The mechanism of action of 3M2MP is not fully understood. However, it is believed to interact with certain enzymes, such as cytochrome P450, and to modulate their activity. Additionally, it has been suggested that 3M2MP may interact with certain receptors, such as G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3M2MP are not fully understood. However, it has been shown to have antifungal, anti-tumor, and anti-inflammatory activities in vitro. Additionally, it has been shown to modulate the activity of certain enzymes and receptors in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3M2MP in lab experiments is its relative stability and low toxicity. Additionally, it is relatively inexpensive and easy to synthesize. However, there are some limitations to using 3M2MP in lab experiments, such as its lack of solubility in water and its relatively low potency.
Zukünftige Richtungen
The potential applications of 3M2MP are still being explored. Future research could focus on its mechanism of action, its effects on metabolic pathways, and its potential therapeutic applications. Additionally, further research could be conducted to explore the potential of 3M2MP as a drug delivery system. Finally, further research could be conducted to optimize the synthesis of 3M2MP, and to develop novel compounds based on 3M2MP.
Synthesemethoden
3M2MP can be synthesized from the reaction of 2-methylpropylchloride and piperazine. The reaction is performed in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction is typically carried out at a temperature of 70-80°C for 10-15 minutes. The reaction can be monitored using thin layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. The product is isolated by precipitation or extraction with an organic solvent.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione involves the reaction of a piperazine derivative with a ketone in the presence of a reducing agent.", "Starting Materials": [ "2-methylpiperazine", "2-butanone", "sodium borohydride", "methanol", "water" ], "Reaction": [ "2-methylpiperazine is reacted with 2-butanone in the presence of sodium borohydride as a reducing agent.", "The reaction is carried out in methanol and water as solvents.", "The resulting product is (3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione." ] } | |
CAS-Nummer |
35590-72-8 |
Produktname |
(3R,6S)-3-methyl-6-(2-methylpropyl)piperazine-2,5-dione |
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



